molecular formula C13H19IrO 4* B1143814 IRIDIUM I PENTANEDIONATE-CYCLO-OCTADIENE COMPLEX CAS No. 12154-84-6

IRIDIUM I PENTANEDIONATE-CYCLO-OCTADIENE COMPLEX

Cat. No.: B1143814
CAS No.: 12154-84-6
M. Wt: 383.51
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Chemical Reactions Analysis

Iridium I Pentanedionate-Cyclo-Octadiene Complex undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state iridium complexes.

    Reduction: It can be reduced to form lower oxidation state iridium complexes.

    Substitution: The ligands in the complex can be substituted with other ligands to form new iridium complexes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Iridium I Pentanedionate-Cyclo-Octadiene Complex has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Iridium I Pentanedionate-Cyclo-Octadiene Complex involves its ability to form stable complexes with various ligands. This stability allows it to act as a catalyst in various chemical reactions. In biological systems, iridium complexes can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells . The molecular targets and pathways involved include DNA, proteins, and cellular signaling pathways related to oxidative stress and apoptosis .

Comparison with Similar Compounds

Iridium I Pentanedionate-Cyclo-Octadiene Complex can be compared with other similar iridium complexes, such as:

The uniqueness of this compound lies in its combination of pentanedionate and cyclooctadiene ligands, which provide a balance of stability and reactivity, making it a versatile precursor for various applications.

Biological Activity

The Iridium I pentanedionate-cyclooctadiene complex (C13H19IrO4), known for its unique structure and catalytic properties, has garnered interest in various fields, particularly in catalysis and biological applications. This coordination compound features a central iridium atom coordinated to a pentanedionate ligand and cyclooctadiene, typically adopting a square planar geometry. This structural characteristic is crucial for its reactivity and interaction with biological substrates.

Synthesis and Structural Characteristics

The synthesis of the iridium I pentanedionate-cyclooctadiene complex generally involves the reaction of iridium salts with 2,4-pentanedione in the presence of cyclooctadiene. This process is often conducted under inert conditions to prevent oxidation. The resulting complex has been characterized by various spectroscopic techniques, confirming its molecular structure and coordination environment.

Catalytic Properties

Research indicates that the iridium I pentanedionate-cyclooctadiene complex exhibits significant catalytic activity in organic transformations. Its ability to facilitate reactions involving organic molecules is critical for applications in organic synthesis. Studies have shown that this complex can effectively interact with various substrates, optimizing reaction conditions and improving yields.

Case Studies

  • Anticancer Activity :
    • A study investigated the anticancer properties of iridium complexes, including the pentanedionate-cyclooctadiene variant. The results suggested that these complexes exhibit selective cytotoxicity against cancer cell lines, potentially through mechanisms involving oxidative stress and apoptosis induction.
    • For instance, an iridium complex demonstrated an IC50 value of 1.54 µM against HeLa cells, indicating potent anticancer activity compared to other tested compounds .
  • Photochemical Applications :
    • The complex has been explored for its photocleavage capabilities under specific light conditions. Research has shown that it can effectively cleave plasmid DNA when exposed to blue light, forming reactive oxygen species (ROS) that contribute to its phototherapeutic effects .
  • Biological Interactions :
    • Interaction studies have highlighted the complex's ability to bind with biomolecules, influencing metabolic pathways. The reactivity with thiol-containing compounds suggests potential applications in drug delivery systems and as a therapeutic agent in redox biology .

Comparative Analysis with Other Metal Complexes

The table below summarizes key features of the iridium I pentanedionate-cyclooctadiene complex compared to similar metal complexes:

Compound NameKey FeaturesUnique Aspects
Iridium I acetylacetonateContains acetylacetone ligandMore commonly used in organic synthesis
Rhodium I acetylacetonateSimilar coordination environmentExhibits different catalytic properties
Platinum II acetylacetonateContains acetylacetone ligandKnown for stability but less effective in asymmetric catalysis
Ruthenium II 2,4-pentanedionateSimilar ligand structureOften used in metathesis reactions
Iridium I pentanedionate-cyclooctadiene Square planar geometry; effective catalytic interactionsDistinctive behavior in biological systems

Properties

CAS No.

12154-84-6

Molecular Formula

C13H19IrO 4*

Molecular Weight

383.51

Origin of Product

United States

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